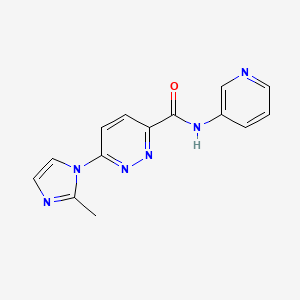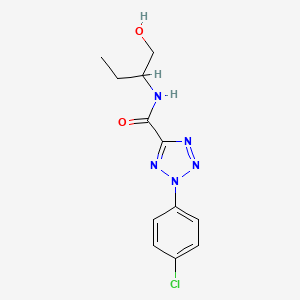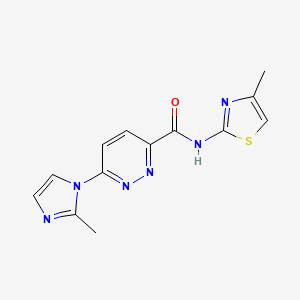
6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide, also known as 6-MIPPC, is an organic compound that belongs to the class of imidazolium-based heterocyclic compounds. It has been studied for its potential applications in drug delivery, as a biomarker for cancer, and for its potential use in the treatment of neurodegenerative diseases. 6-MIPPC has been shown to possess a variety of biochemical and physiological effects, and has been studied for its potential to improve the efficacy of drug delivery systems.
科学的研究の応用
6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide has been studied for its potential applications in drug delivery and cancer research. It has been shown to have the ability to increase the solubility of drugs, thus improving their bioavailability. In addition, it has been used as a biomarker for cancer, as it has been shown to be upregulated in certain types of cancer cells. 6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide has also been studied for its potential to improve the efficacy of drug delivery systems, as it has been shown to increase the permeability of drugs across cell membranes.
作用機序
6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide is believed to act as an ionophore, allowing the passage of ions across cell membranes. This mechanism of action is believed to be responsible for its ability to increase the solubility and permeability of drugs across cell membranes.
Biochemical and Physiological Effects
6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the solubility of drugs, thus improving their bioavailability. In addition, it has been shown to increase the permeability of drugs across cell membranes. It has also been shown to upregulate certain genes and proteins, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
The main advantage of using 6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide in laboratory experiments is its ability to increase the solubility and permeability of drugs across cell membranes. This can be beneficial in the development of new drugs and drug delivery systems. However, 6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide has been shown to be toxic in high concentrations, and thus should be used with caution.
将来の方向性
Future research on 6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide may include further exploration of its potential applications in drug delivery and cancer research. In addition, further research may be conducted on its potential to improve the efficacy of drug delivery systems. Other potential future directions may include exploring its potential to upregulate certain genes and proteins, as well as its potential to be used in the treatment of neurodegenerative diseases.
合成法
6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide can be synthesized by a variety of methods. The most common method is the reaction of pyridine and 2-methyl-1H-imidazole with 3-carboxy-2-methyl-1H-pyridazine in the presence of an acid catalyst. This reaction produces a mixture of 6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide and its isomers. The isomers can be separated by chromatographic techniques such as HPLC or TLC.
特性
IUPAC Name |
6-(2-methylimidazol-1-yl)-N-pyridin-3-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-10-16-7-8-20(10)13-5-4-12(18-19-13)14(21)17-11-3-2-6-15-9-11/h2-9H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCABSDXADKOXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)-4-methoxyphenyl]acetamide](/img/structure/B6504164.png)



![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504185.png)
![N-(3-ethoxypropyl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504197.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504201.png)
![ethyl 2-({2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazol-5-yl}formamido)acetate](/img/structure/B6504216.png)
![2-(4-bromophenyl)-N-[4-(methylsulfanyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504230.png)
![N-(2,4-dimethoxyphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6504240.png)
![methyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate](/img/structure/B6504241.png)

![6-methyl-1-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B6504257.png)
![ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B6504267.png)